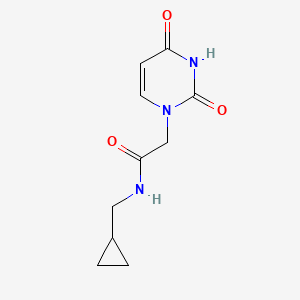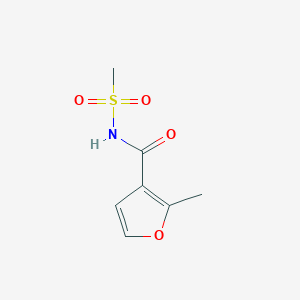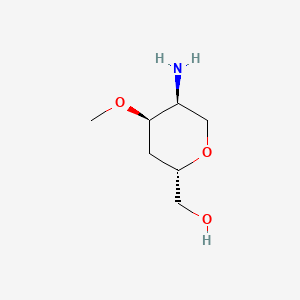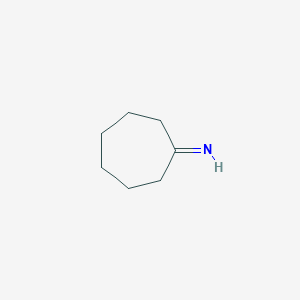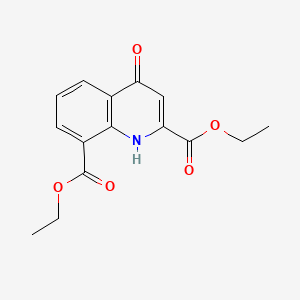
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate. One efficient method is the hydroamination of aromatic amines followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the use of molecular iodine as a catalyst in acetonitrile at 80°C, which facilitates the formation of quinoline-2,4-dicarboxylate derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic methodologies, such as the ones mentioned above, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinolone ring, altering its chemical properties.
Substitution: Common in quinolone chemistry, substitution reactions can introduce different substituents on the quinolone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The quinolone scaffold is known to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
- 4-Hydroxy-2-quinolones
- Quinoline-2,4-dicarboxylate derivatives
Uniqueness
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate is unique due to its specific substitution pattern on the quinolone ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
diethyl 4-oxo-1H-quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)10-7-5-6-9-12(17)8-11(16-13(9)10)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
FFYMPVNBKMYBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC(=CC2=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


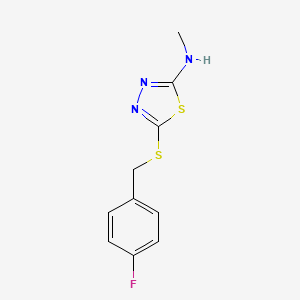
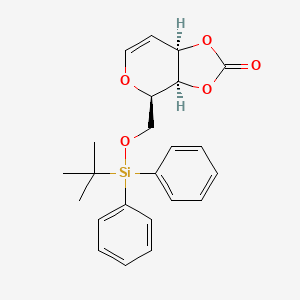

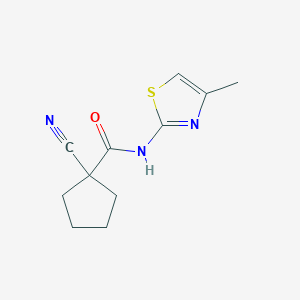
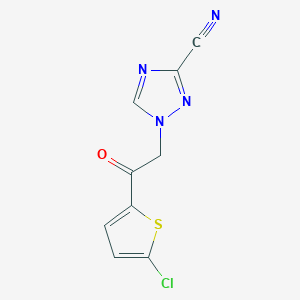
![(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)
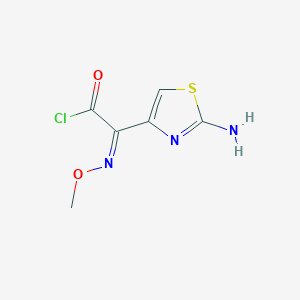
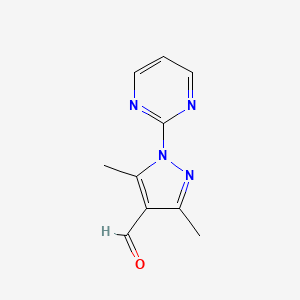
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
